Disodium 1-lauryl sulfosuccinate
Overview
Description
Disodium 1-lauryl sulfosuccinate is a mild anionic surfactant widely used in personal care and cosmetic products. It is known for its excellent foaming and cleansing properties while being less irritating to the skin compared to other surfactants like sodium lauryl sulfate . This compound is often found in shampoos, bubble baths, and body washes, where it helps to create a rich, creamy lather .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium 1-lauryl sulfosuccinate involves two main reactions: esterification and sulfonation .
Esterification Reaction: Lauryl alcohol reacts with maleic anhydride to form lauryl maleate.
Sulfonation Reaction: Lauryl maleate then reacts with sodium bisulfite to produce this compound.
Industrial Production Methods: In industrial settings, the reactions are typically carried out under controlled temperatures and continuous stirring to ensure high yield and purity. The esterification reaction is conducted at temperatures around 70-90°C, while the sulfonation reaction is performed at similar conditions .
Chemical Reactions Analysis
Types of Reactions: Disodium 1-lauryl sulfosuccinate primarily undergoes substitution reactions due to the presence of sulfonate groups .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve reagents like sodium bisulfite and are carried out under mild conditions to maintain the integrity of the surfactant structure.
Major Products Formed: The primary product formed from these reactions is this compound itself, which is used in various formulations for its surfactant properties .
Scientific Research Applications
Disodium 1-lauryl sulfosuccinate has a wide range of applications in scientific research and industry:
Mechanism of Action
Disodium 1-lauryl sulfosuccinate works by reducing the surface tension of liquids, allowing for better mixing and foaming . It interacts with the lipid bilayer of cell membranes, leading to the emulsification of oils and dirt, which are then washed away . This surfactant is particularly effective in formulations where mildness is essential, such as in baby shampoos and sensitive skin products .
Comparison with Similar Compounds
- Disodium cetearyl sulfosuccinate
- Disodium cocosulfosuccinate
- Disodium isodecyl sulfosuccinate
Comparison: Disodium 1-lauryl sulfosuccinate is unique in its balance of mildness and effectiveness. While other sulfosuccinates like disodium cetearyl sulfosuccinate and disodium cocosulfosuccinate also offer mildness, this compound is particularly favored for its superior foaming properties and lower irritation potential .
Properties
IUPAC Name |
disodium;5-dodecoxy-5-oxo-4-sulfonatopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-14-24-17(20)15(25(21,22)23)12-13-16(18)19;;/h15H,2-14H2,1H3,(H,18,19)(H,21,22,23);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIPVZDEMRWWQE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Na2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940601 | |
Record name | Disodium 5-(dodecyloxy)-5-oxo-4-sulfonatopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19040-44-9 | |
Record name | Disodium lauryl sulfosuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019040449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 5-(dodecyloxy)-5-oxo-4-sulfonatopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DISODIUM 1-LAURYL SULFOSUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H79W63DF3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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